N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-methoxybenzenesulfonamide
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Overview
Description
The compound is a derivative of 4-Dimethylaminopyridine (DMAP), which is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis
DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Scientific Research Applications
Nonlinear Optical (NLO) Materials Benzenesulfonamide derivatives have also been investigated for their potential in second-order nonlinear optical (NLO) properties, which are essential for applications in optical computing, telecommunications, and laser technology. The synthesis and characterization of thienyl-substituted pyridinium salts, including benzenesulfonamide derivatives, revealed compounds with noncentrosymmetric structures and significant second harmonic generation (SHG) efficiencies. These findings suggest their utility in developing NLO materials (Li et al., 2012).
Alzheimer’s Disease Treatment A study on the synthesis of sulfonamides derived from 4-methoxyphenethylamine highlighted the potential of these compounds as therapeutic agents for Alzheimer’s disease. The research demonstrated that certain derivatives exhibit significant acetylcholinesterase inhibitory activity, comparable to established treatments. This suggests their potential application in developing treatments for neurodegenerative diseases like Alzheimer’s (Abbasi et al., 2018).
Antifungal and Anti-HIV Activities New benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. Some of these compounds exhibited promising in vitro activity, indicating the potential of benzenesulfonamide derivatives in developing new antifungal and anti-HIV medications (Zareef et al., 2007).
Corrosion Inhibition Research into the adsorption and corrosion inhibition properties of piperidine derivatives, including benzenesulfonamide compounds, on iron surfaces has shown significant potential. Quantum chemical calculations and molecular dynamics simulations suggest these compounds can effectively inhibit corrosion, which is valuable for protecting metal structures and components in various industrial applications (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18(2)13-12(9-15-14(16-13)22-4)17-23(19,20)11-7-5-6-10(8-11)21-3/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUONUSMZWNCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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